7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
Description
7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound featuring a bicyclic imidazo[1,2-a]pyrazine core. Key structural attributes include:
Properties
Molecular Formula |
C14H21N3O4 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-ethyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-5-9-11(12(18)19)17-7-6-16(8-10(17)15-9)13(20)21-14(2,3)4/h5-8H2,1-4H3,(H,18,19) |
InChI Key |
MXFGDLDNNRAUDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCN(CC2=N1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid generally involves:
- Construction of the imidazo[1,2-a]pyrazine ring system via cyclization reactions.
- Introduction of the ethyl substituent at the 2-position through alkylation or via appropriately substituted starting materials.
- Installation of the Boc protecting group on the nitrogen at the 7-position.
- Functionalization at the 3-position to introduce the carboxylic acid moiety, often via hydrolysis or oxidation of ester intermediates.
Key Synthetic Steps and Reagents
A representative synthetic route, adapted from related heterocyclic syntheses and patent literature, includes:
Starting Material Preparation : Amino acid derivatives or amino-substituted pyrazines are used as precursors. For example, amino acid-based sulfonamides can be immobilized on polymer supports for solid-phase synthesis.
Sulfonamide Formation and Alkylation : Immobilized amino acid derivatives are sulfonylated (e.g., with 4-nitrobenzenesulfonyl chloride) and alkylated with α-haloketones or similar alkylating agents to introduce substituents at specific positions on the heterocyclic ring.
Cyclization via Base-Induced Reactions : Treatment with bases such as potassium trimethylsilanolate (TMSOK) in solvents like dimethylformamide (DMF) induces cyclization through C-arylation and condensation steps, forming the imidazo[1,2-a]pyrazine core.
Cleavage and Deprotection : The Boc group is introduced or preserved during synthesis, and final cleavage from polymer supports (if used) is achieved with trifluoroacetic acid (TFA), which also removes acid-labile protecting groups.
Functional Group Transformations : The carboxylic acid group at the 3-position is often obtained by hydrolysis of ester intermediates or oxidation of corresponding alcohols or aldehydes.
Experimental Data and Reaction Conditions
A detailed study by Tkadlecová et al. (2023) on related pyrazine derivatives provides valuable insights into reaction conditions and yields relevant to this compound class:
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Sulfonylation | 4-Nitrobenzenesulfonyl chloride, DMF | Formation of sulfonamide intermediates |
| Alkylation | α-Haloketones (e.g., 2-bromo-1-(p-tolyl)ethan-1-one), DMF | Introduction of alkyl substituents |
| Cyclization | Potassium trimethylsilanolate (0.3 M), DMF, RT, 30 min | Efficient cyclization to imidazo[1,2-a]pyrazine core |
| Cleavage & Deprotection | Trifluoroacetic acid (50% in DCM), 30 min | Removal of Boc and cleavage from resin |
| Purification | Reverse-phase HPLC, silica gel chromatography | Isolation of pure compound |
| Yield | 34–39% overall after purification | Good crude purity (>50% by UHPLC-UV) |
The base specificity is critical: potassium trimethylsilanolate is uniquely effective, while other bases such as lithium diisopropylamide, sodium hydride, or DBU fail to produce the desired cyclized product or lead to complex mixtures.
Alternative Synthetic Routes
Patent WO2009070485A1 describes methods for synthesizing related imidazo[1,2-a]pyrazine derivatives by:
- Using carbamic acid tert-butyl esters as Boc-protected intermediates.
- Employing oxidizing agents like m-chloroperbenzoic acid for selective transformations.
- Applying acid-base workups to isolate carboxylic acid derivatives.
These methods emphasize mild reaction conditions and stepwise functional group manipulations to achieve high purity and yield.
Data Tables Summarizing Reaction Optimization
| Base Used | Concentration (M) | Solvent | Crude Purity (%) | Notes |
|---|---|---|---|---|
| Potassium trimethylsilanolate | 0.3 | DMF | >50 | Optimal base and solvent for cyclization |
| Potassium trimethylsilanolate | 0.03 | DMF | <20 | Lower concentration reduces yield |
| Potassium trimethylsilanolate | 0.003 | DMF | 0 | Insufficient base concentration |
| Lithium diisopropylamide | 0.3 | DMF | 0 | No desired product, complex mixture |
| Sodium hydride | 0.3 | DMF | 0 | No desired product, complex mixture |
| DBU | 0.3 | DMF | 0 | No desired product, complex mixture |
| Potassium trimethylsilanolate | 0.3 | THF | <10 | Solvent-dependent reaction efficiency |
| Potassium trimethylsilanolate | 0.3 | DMSO | 0 | No desired product, complex mixture |
Research Discoveries and Insights
- The cyclization step to form the imidazo[1,2-a]pyrazine ring is highly sensitive to the choice of base and solvent, with potassium trimethylsilanolate in DMF providing the best results.
- The Boc protecting group is stable under the cyclization conditions and can be removed selectively with TFA.
- Solid-phase synthesis techniques enable rapid assembly and purification of target compounds, facilitating library synthesis for biological screening.
- Variation in substituents at positions 2 and 7 is achievable by changing the alkylating agents and amino acid building blocks, allowing structural diversity.
- Spectroscopic analyses (NMR, FT-IR) confirm the formation of lactam/lactim tautomers in solution and solid state, indicating structural stability of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the tert-butoxycarbonyl group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound 7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid:
Basic Information
- Chemical Name: this compound
- CAS Number: 19351-42-9 (also listed as 2059944-14-6 )
- Molecular Formula: C14H21N3O4
- Molecular Weight: 295.33
Properties
Availability
Potential areas for applications-based research:
While the search results do not provide explicit applications of this compound, they do touch on areas where such a compound might be relevant:
- Pharmaceuticals: The search results mention the biosynthesis of specialized metabolites from Cannabis with anti-inflammatory properties, offering potential therapeutic interest . This suggests a possible avenue for exploring related compounds in medicinal chemistry.
- Pest Management: One search result discusses hemp essential oil and its components as potential botanical acaricides in pest management . The referenced study identifies specific terpenes with toxicity to mites and ticks, suggesting a broader area of research into bioactive secondary metabolites for pest control.
- Biocontrol Agents: Another search result highlights the use of bacterial biocontrol agents against fungal pathogens in cannabis crops . This indicates a growing interest in biological methods for protecting crops, which could extend to the development of new compounds with similar beneficial properties.
Mechanism of Action
The mechanism of action of 7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The Boc group can be selectively cleaved under acidic conditions, revealing the active amine group, which can then interact with biological targets .
Comparison with Similar Compounds
Key Observations:
- Boc Protection : Boc groups enhance stability during synthesis but require acidic conditions for deprotection, as seen in ’s TFA-mediated cleavage .
- Heterocycle Variations : Replacing pyrazine with pyridine () reduces aromatic nitrogen content, altering electronic properties and binding affinities .
Carboxylic Acid vs. Cyano Group
- Carboxylic Acid (C3): Enables conjugation with amines (e.g., amide bond formation), critical for linking pharmacophores. Used in for coupling with 5-cyanopicolinamido groups .
- Cyano Group (C3): Enhances metabolic stability and mimics carboxylic acid bioisosteres in kinase inhibitors (e.g., compound 43, ) .
Halogenated Derivatives
- Bromine Substituents : 3-Bromo-7-Boc-imidazo[1,2-a]pyrazine-2-carboxylic acid () facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) but is discontinued due to synthetic challenges .
- Fluorine Substituents : Fluorinated analogs () improve bioavailability and target engagement via enhanced electronegativity .
Biological Activity
7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid (CAS Number: 2059944-14-6) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 295.33 g/mol. The structure features a tert-butoxycarbonyl group and an imidazo[1,2-a]pyrazine core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2059944-14-6 |
| Molecular Formula | C₁₄H₂₁N₃O₄ |
| Molecular Weight | 295.33 g/mol |
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MDA-MB-231) and lung cancer cells (A549). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
Case Study: MDA-MB-231 Cell Line
In a study evaluating the antiproliferative effects of several compounds, this compound was tested using the MTT assay. The results indicated an IC50 value of approximately 15 µM, suggesting moderate potency compared to standard chemotherapeutic agents.
The compound's activity may be attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival. Docking studies suggest that it may interact with key proteins involved in cell cycle regulation and apoptosis.
Comparative Analysis with Related Compounds
To provide a clearer understanding of its biological activity relative to similar compounds, a comparison table is presented below:
| Compound Name | CAS Number | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| This compound | 2059944-14-6 | 15 | MDA-MB-231 |
| Doxorubicin | 23214-92-6 | 0.6 | MDA-MB-231 |
| Cisplatin | 15663-27-1 | 10 | A549 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
